molecular formula C15H19N3O B2980727 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide CAS No. 2034260-49-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide

Cat. No.: B2980727
CAS No.: 2034260-49-4
M. Wt: 257.337
InChI Key: AUDAEHJQBZUQMM-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole moiety substituted with two methyl groups at the 1- and 5-positions. The compound’s structure combines a 2-methylbenzamide core with a 1,5-dimethylpyrazolylethyl side chain. Pyrazole rings are known for their coordination capabilities and metabolic stability, making this compound of interest in medicinal and organometallic chemistry .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAEHJQBZUQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylbenzene, in the presence of a base like potassium carbonate.

    Amidation: The final step is the formation of the benzamide moiety. This can be done by reacting the alkylated pyrazole with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Features :
    • Benzamide core with a 3-methyl substituent.
    • Side chain: 2-hydroxy-1,1-dimethylethyl group.
    • Contains an N,O-bidentate directing group.
  • The N,O-bidentate group facilitates metal coordination, making it suitable for C–H bond functionalization reactions, whereas the pyrazole in the target compound may offer alternative coordination modes (e.g., via pyrazole nitrogen atoms).
  • Applications : Primarily used in metal-catalyzed reactions due to its directing group .

4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide ()

  • Structural Features :
    • Benzamide core with 2-methyl and complex isoxazole/isoxazolidine substituents.
    • Includes halogen (Cl, F) and trifluoromethyl groups.
  • Key Differences :
    • Fluorinated and chlorinated aromatic rings enhance lipophilicity and metabolic stability, contrasting with the simpler pyrazole in the target compound.
    • The isoxazolidine moiety introduces a chiral center, which may influence biological activity (e.g., enzyme targeting).
  • Applications : Likely bioactive (e.g., insecticidal or antimicrobial) due to halogenation and structural complexity .

Benzamide Derivatives with Isoxazole Substituents ()

  • Structural Features: Examples include 4-[5-(3,5-dichlorophenyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzamide derivatives. Substituents: Trifluoromethyl, methoxyiminomethyl.
  • Key Differences :
    • Isoxazole rings provide rigidity and electronic effects distinct from pyrazole.
    • Trifluoromethyl groups improve resistance to oxidative degradation.
  • Applications : Patented as insecticides or bactericides, highlighting the role of electronegative substituents in bioactivity .

Comparative Analysis Table

Compound Core Structure Key Substituents Functional Groups Applications
Target Compound 2-Methylbenzamide 1,5-Dimethylpyrazolylethyl Amide, pyrazole Inferred: Catalysis, bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl Amide, hydroxyl Metal-catalyzed reactions
Isoxazole Derivatives () 2-Methylbenzamide Halogenated aryl, trifluoromethyl, isoxazole/isoxazolidine Amide, isoxazole, halogen Insecticides, bactericides

Key Structural and Functional Insights

  • Hydrogen Bonding and Solubility :
    • The hydroxy group in ’s compound promotes hydrogen bonding, enhancing crystallinity and aqueous solubility. The pyrazole in the target compound may reduce polarity but enable metal coordination .
  • Bioactivity vs. Catalysis :
    • Halogenation and fluorination () correlate with bioactivity, while directing groups () favor catalysis. The target compound’s pyrazole could bridge both domains depending on functionalization.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole moiety that is known for its diverse biological activities. The structural formula is represented as follows:

C13H16N4O(Molecular Weight 244 29 g mol)\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 244 29 g mol})

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit the proliferation of various cancer cell lines. Specific mechanisms include:

  • Induction of Apoptosis : Pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration : These compounds have been noted to reduce the migratory capabilities of cancer cells, which is crucial in preventing metastasis.

A study demonstrated that a related pyrazole compound exhibited an IC50 value in the low micromolar range against breast cancer cells, highlighting the potential of pyrazole-based compounds in oncology .

2. Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. The mechanism involves:

  • Inhibition of Pro-inflammatory Mediators : Research indicates that pyrazole derivatives can suppress the production of cytokines and other inflammatory markers.
  • Blocking COX Enzymes : Some pyrazole compounds act similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.

A review highlighted various pyrazole derivatives that demonstrated significant anti-inflammatory effects in animal models .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various bacteria and fungi. The proposed mechanisms include:

  • Disruption of Membrane Integrity : Pyrazoles may compromise bacterial cell membranes, leading to cell death.
  • Inhibition of Metabolic Pathways : Some studies suggest that pyrazoles interfere with essential metabolic processes in microbes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of migration
Anti-inflammatoryInhibition of COX enzymes; suppression of cytokines
AntimicrobialDisruption of membranes; inhibition of metabolism

Recent Research Insights

A study published in 2022 examined a series of pyrazole derivatives, including this compound, focusing on their structure-activity relationships (SAR). The research found that modifications on the pyrazole ring significantly influenced biological activity, with certain substitutions enhancing potency against specific targets .

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